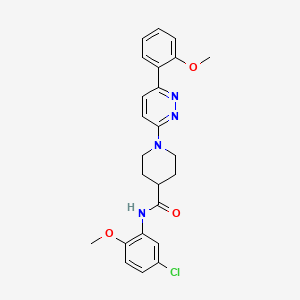
2-((4-((3,4-二甲氧基苯乙基)氨基)喹唑啉-2-基)硫代)乙腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-((4-((3,4-Dimethoxyphenethyl)amino)quinazolin-2-yl)thio)acetonitrile" is a derivative of quinazoline, a bicyclic compound consisting of two fused six-membered aromatic rings, one benzene and one pyrimidine. Quinazoline derivatives are of significant interest in medicinal chemistry due to their biological activities and their role as key intermediates in the synthesis of various drugs, such as Prazosin, Bunazosin, and Doxazosin .
Synthesis Analysis
The synthesis of quinazoline derivatives can be efficiently carried out using 2-aminobenzonitriles as starting materials. An example of this is the synthesis of quinazoline-2,4(1H,3H)-diones derivatives, which involves the reaction of 2-aminobenzonitriles with carbon dioxide in the presence of a catalytic amount of cesium carbonate . This method has been shown to be effective for producing key intermediates for drug synthesis. Another approach for synthesizing quinazoline derivatives is the one-pot reaction of N-(2-cyanophenyl)alkanimidates with 2-lithioacetonitrile, which results in the formation of (Z)-2-[quinazolin-4(3H)-ylidene]acetonitriles . This process involves the addition of 2-lithioacetonitrile to the cyano carbon, followed by intramolecular attack and tautomerization.
Molecular Structure Analysis
Quinazoline derivatives typically exhibit a planar molecular structure due to the conjugation of the π-electrons across the two rings. The presence of substituents on the quinazoline core, such as the dimethoxyphenethylamino group and the thioacetonitrile moiety in the compound of interest, can influence the electronic distribution and potentially the biological activity of the molecule. The exact molecular geometry and electronic structure would require further computational or X-ray crystallographic analysis to determine.
Chemical Reactions Analysis
Quinazoline derivatives can participate in various chemical reactions due to their reactive sites. The amino group in 2-aminobenzonitriles is a key functional group that allows for further derivatization. The cyano group can act as an electrophile, reacting with nucleophiles such as lithioacetonitrile, as seen in the synthesis of (Z)-2-[quinazolin-4(3H)-ylidene]acetonitriles . The thioacetonitrile group in the compound of interest suggests potential for nucleophilic addition reactions or as a ligand in coordination chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives like "2-((4-((3,4-Dimethoxyphenethyl)amino)quinazolin-2-yl)thio)acetonitrile" are influenced by their molecular structure. These properties include solubility in various solvents, melting points, and stability under different conditions. The presence of electron-donating groups such as methoxy can increase the electron density on the quinazoline ring, affecting its reactivity. The compound's stability under physiological conditions is also an important consideration for its potential use as a pharmaceutical. However, specific data on the physical and chemical properties of this compound would require empirical studies, which are not detailed in the provided papers .
科学研究应用
合成方法学
研究人员已经开发出各种合成方法来创建喹唑啉衍生物,由于其药理特性,它们具有重要意义。例如,一项研究详细介绍了使用微波辐射合成(喹唑啉-4-基氨基)甲基膦酸酯,优化条件以实现化合物的产率,其中一些化合物对烟草花叶病毒(TMV)表现出抗病毒活性 (Luo 等人,2012 年)。另一种方法涉及产生 2-氨基-9-氧代吡咯并[2,1-b]喹唑啉-1-碳腈的二聚反应,展示了创建喹唑啉衍生物的新型合成路线 (Gütschow & Powers,2001 年)。
抗病毒和抗肿瘤应用
喹唑啉衍生物已被评估其抗病毒和抗肿瘤特性。基于喹唑啉-4(3H)-喹唑啉酮骨架合成的一系列化合物在各种肿瘤细胞系中显示出显着的抗癌活性,表明这些化合物在癌症治疗中的潜力 (Mohamed 等人,2016 年)。
新化学实体的开发
由于喹唑啉部分的潜在治疗应用,合成含有喹唑啉部分的新化学实体一直是研究的重点。例如,喹唑啉基查耳酮衍生物的合成得到优化,从而产生具有潜在药理活性的化合物 (Yan 等人,2015 年)。此外,已经开发出从二氧化碳和 2-氨基苯腈合成喹唑啉-2,4(1H,3H)-二酮的新方法,展示了喹唑啉衍生物在药物化学中的多功能性 (Patil 等人,2009 年)。
作用机制
Target of Action
It is known that this compound belongs to the class of organic compounds known asquinazolinamines . These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .
Mode of Action
Compounds of the quinazolinamine class often interact with their targets through their amine groups .
Biochemical Pathways
Quinazolinamines often affect pathways related to their targets .
Result of Action
The effects would likely be related to the compound’s interaction with its targets and the pathways it affects .
属性
IUPAC Name |
2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-25-17-8-7-14(13-18(17)26-2)9-11-22-19-15-5-3-4-6-16(15)23-20(24-19)27-12-10-21/h3-8,13H,9,11-12H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUWMQFRQHJSKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

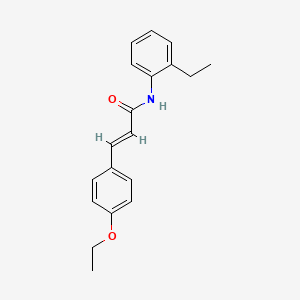

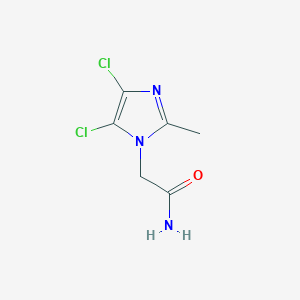
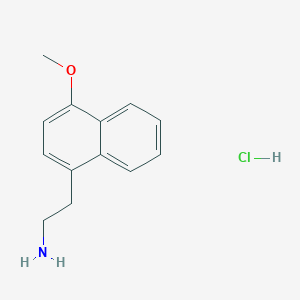
![N-(2,4-dimethylphenyl)-2-(2-methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetamide](/img/structure/B2528114.png)

![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ylmethyl)prop-2-enamide](/img/structure/B2528116.png)
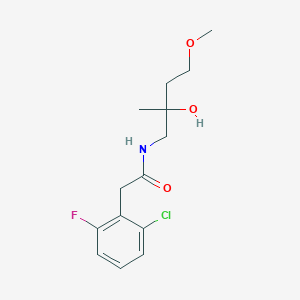



![4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl benzoate](/img/structure/B2528126.png)
![4-(benzylthio)-9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2528128.png)
